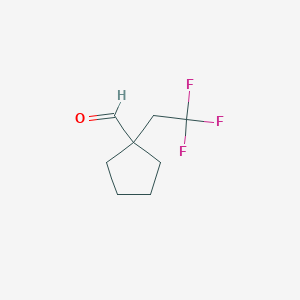![molecular formula C10H14FNS B13263674 1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13263674.png)
1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene is an organic compound with the molecular formula C₁₀H₁₄FNS. It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-aminobutylsulfanyl group is attached to the benzene ring. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene typically involves the reaction of 4-fluorobenzenethiol with 2-aminobutyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl group may form covalent bonds with thiol groups in proteins, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Aminobutyl)sulfanyl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(2-Aminobutyl)sulfanyl]-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-[(2-Aminobutyl)sulfanyl]-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14FNS |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C10H14FNS/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6,9H,2,7,12H2,1H3 |
InChI Key |
BRQPGZDHFYCRLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


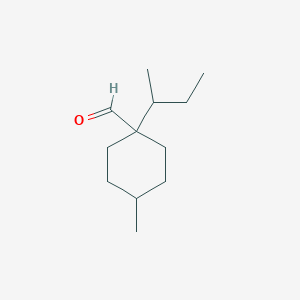
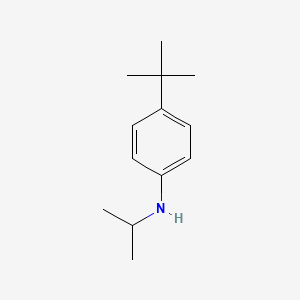
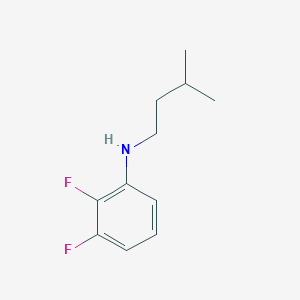

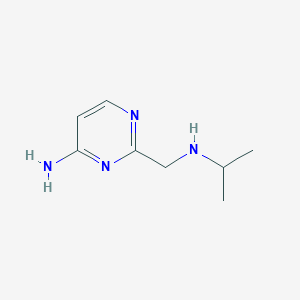
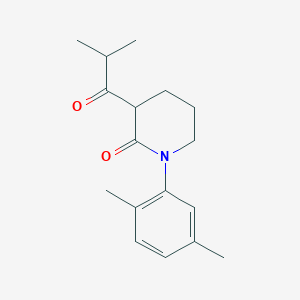
![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13263631.png)
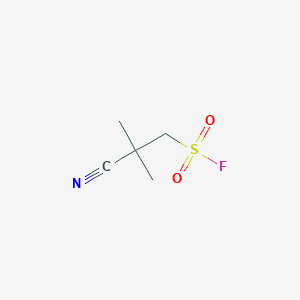
![1-(Propan-2-yl)-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13263639.png)
![[1-(5-Bromothiophen-2-yl)ethyl][3-(dimethylamino)propyl]amine](/img/structure/B13263645.png)
amine](/img/structure/B13263655.png)
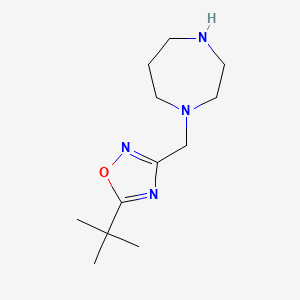
![2-[(2-Ethylbutyl)amino]-N,N-dimethylacetamide](/img/structure/B13263672.png)
